![molecular formula C16H12N2O2S B2798832 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide CAS No. 300541-74-6](/img/structure/B2798832.png)
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide” is complex and involves a benzothiazole ring. The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involving “N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide” are complex and involve multiple steps. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been found to exhibit antimicrobial activity . They have been evaluated for their in vitro antibacterial and antifungal activities against various bacteria and yeast .
Antitubercular Activity
Benzothiazole-based compounds have shown potential as antitubercular agents . They have been synthesized and evaluated for their inhibitory effects against M. tuberculosis .
Anticancer Activity
Thiazoles have been associated with anticancer activity . They have been evaluated for their cytotoxic effects against various tumorigenic cell lines .
Anti-Inflammatory Activity
Thiazole derivatives have been associated with anti-inflammatory activity . They have been studied for their potential to reduce inflammation in various conditions .
Antioxidant Activity
Thiazoles have been associated with antioxidant activity . They have been evaluated for their ability to neutralize harmful free radicals in the body .
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective activity . They have been studied for their potential to protect nerve cells from damage or degeneration .
Antiviral Activity
Thiazoles have been associated with antiviral activity . They have been evaluated for their inhibitory effects against various viruses .
Antidiabetic Activity
Thiazoles have been associated with antidiabetic activity . They have been studied for their potential to regulate blood sugar levels in the body .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(12-6-3-9-20-12)18-16-17-14-11-5-2-1-4-10(11)7-8-13(14)21-16/h1-6,9H,7-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEDHMSGKDAXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)furan-2-carboxamide |
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